molecular formula C8H8BrFO B1288032 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene CAS No. 314298-15-2

1-Bromo-4-fluoro-2-methoxy-5-methylbenzene

Cat. No.: B1288032
CAS No.: 314298-15-2
M. Wt: 219.05 g/mol
InChI Key: JHHKWHVDJFQNNG-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-methoxy-5-methylbenzene is an organic compound with the molecular formula C8H8BrFO It is a derivative of benzene, featuring bromine, fluorine, methoxy, and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-fluoro-2-methoxy-5-methylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene in biological systems involves its interaction with specific molecular targets. For example, as an inhibitor of aldose reductase, it binds to the enzyme’s active site, preventing the reduction of glucose to sorbitol, a process implicated in diabetic complications . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • 1-Bromo-2-fluoro-4-methoxybenzene
  • 1-Bromo-2-fluoro-5-methoxy-4-methylbenzene

Comparison: 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and efficiency in chemical reactions .

Properties

IUPAC Name

1-bromo-4-fluoro-2-methoxy-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHKWHVDJFQNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594135
Record name 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314298-15-2
Record name 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314298-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 4-fluoro-2-methoxy-5-methyl-phenylamine (25.75 g, 0.17 mol) in 180 mL of HBr (48%, 0.9 M) in an ice bath was treated dropwise with an aq solution of sodium nitrite (12.6 g, 0.18 mol, 3.6 M). A brown gas was evolved and the temperature of the reaction was monitored so that the internal temperature did not raise above 10° C. In the meantime, a suspension of CuBr (13.1 g, 0.09 mol) in 6.5 mL of HBr (48%, 13.9 M) was heated to 110° C. Next, the solution at 0° C. was slowly poured (over a period of 20 minutes) into the stirring CuBr suspension. The combined reaction mixture was heated for 2.5 h at 110° C. After cooling to room temperature, the solution was diluted with ethyl acetate and treated with aq sulfuric acid (50% v/v). The organic layer was separated and was washed successively with water, sulfuric acid, water, 1.25 M NaOH, water, and saturated aq NaCl. The organic layer was dried over Na2SO4, filtered, and concentrated under reduced pressure. The resulting brown oil was purified via silica gel flash chromatography (5% ethyl acetate in heptane) to afford 1-bromo-4-fluoro-2-methoxy-5-methyl-benzene (17.1 g, 47%) as a clear liquid: Rf 0.70 (30% ethyl acetate in heptane); 1H NMR (CDCl3, 300 MHz) δ 7.34 (d, J=8.4 Hz, 1 H), 6.61 (d, J=10.8 Hz, 1 H), 3.85 (s, 3 H), 2.18 (d, J=1.8 Hz, 3 H); Anal. calcd for C8H8BrFO: C, 43.86; H, 3.68; Br, 36.48. Found C, 44.01; H, 3.68; Br, 36.57.
Quantity
25.75 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
CuBr
Quantity
13.1 g
Type
reactant
Reaction Step Three
Name
Quantity
6.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
CuBr
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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